molecular formula C9H18ClNO3 B13511515 ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride

ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride

Cat. No.: B13511515
M. Wt: 223.70 g/mol
InChI Key: OFQLLKDJMDQCAT-PGMKYVDRSA-N
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Description

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a hydrochloride salt form of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate, which is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride typically involves the esterification of 2-amino-3-[(2R)-oxolan-2-yl]propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. The pathways involved may include amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: This compound has a similar structure but contains a hydroxyphenyl group instead of an oxolan ring.

    Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride: This compound features an indazole ring, providing different chemical and biological properties.

The uniqueness of this compound lies in its oxolan ring, which imparts distinct steric and electronic characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-13-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8?;/m1./s1

InChI Key

OFQLLKDJMDQCAT-PGMKYVDRSA-N

Isomeric SMILES

CCOC(=O)C(C[C@H]1CCCO1)N.Cl

Canonical SMILES

CCOC(=O)C(CC1CCCO1)N.Cl

Origin of Product

United States

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